molecular formula C9H10BrN3OS B13015617 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B13015617
M. Wt: 288.17 g/mol
InChI Key: ILPWGDYAGKOSLY-YFKPBYRVSA-N
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Description

7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound with a complex structure that includes a thiazolo[3,2-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require specific temperatures and solvents to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with biological targets, such as enzymes and receptors. The thiazolo[3,2-a]pyrimidine core can mimic purine bases, allowing it to bind effectively to biological targets and modulate their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Properties

Molecular Formula

C9H10BrN3OS

Molecular Weight

288.17 g/mol

IUPAC Name

7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H10BrN3OS/c1-4-3-15-9-12-7(5(2)11)6(10)8(14)13(4)9/h3,5H,11H2,1-2H3/t5-/m0/s1

InChI Key

ILPWGDYAGKOSLY-YFKPBYRVSA-N

Isomeric SMILES

CC1=CSC2=NC(=C(C(=O)N12)Br)[C@H](C)N

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)Br)C(C)N

Origin of Product

United States

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